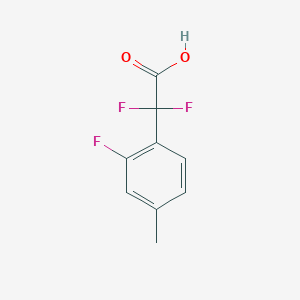
Difluoro(2-fluoro-4-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(2-fluoro-4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by fluorine atoms and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods: Industrial production of difluoro(2-fluoro-4-methylphenyl)acetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Difluoro(2-fluoro-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro(2-fluoro-4-methylphenyl)ketone, while reduction could produce difluoro(2-fluoro-4-methylphenyl)alcohol.
Aplicaciones Científicas De Investigación
Difluoro(2-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which difluoro(2-fluoro-4-methylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Difluoro(4-methylphenyl)acetic acid: Similar structure but lacks the additional fluorine atom on the aromatic ring.
Fluoro(2-methylphenyl)acetic acid: Contains only one fluorine atom, resulting in different chemical properties.
2,2-Difluoro-2-(4-methylphenyl)acetic acid: Another closely related compound with slight variations in the fluorine substitution pattern.
Uniqueness: Difluoro(2-fluoro-4-methylphenyl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H7F3O2 |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(2-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
LYXBYGDDEJTCNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(=O)O)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


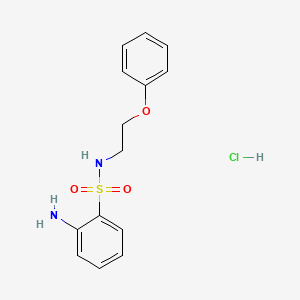
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
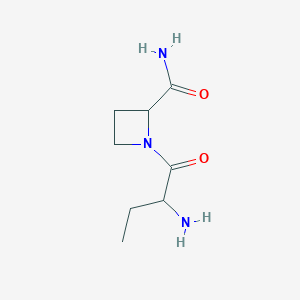
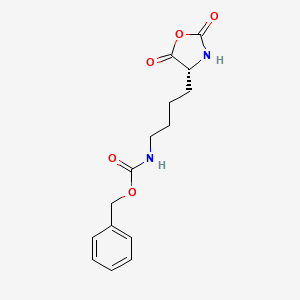
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
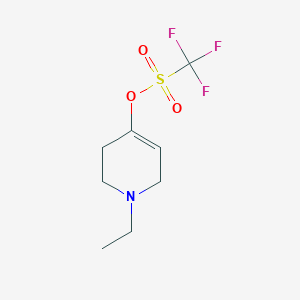
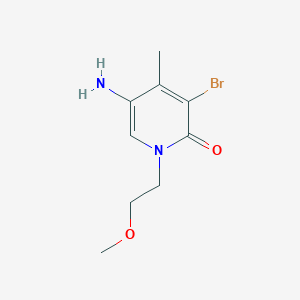
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13070738.png)
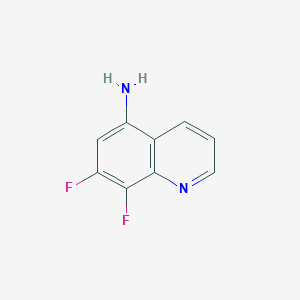
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070754.png)
![1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13070756.png)
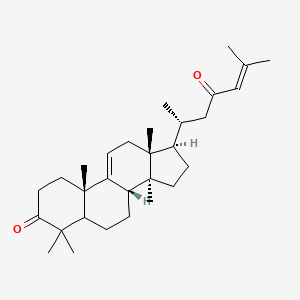

![1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
